molecular formula C10H9ClF5NO2 B6312189 Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride CAS No. 1357625-53-6

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride

Cat. No.: B6312189
CAS No.: 1357625-53-6
M. Wt: 305.63 g/mol
InChI Key: PADFURWKKQNLLA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride is an organic compound with the molecular formula C10H9ClF5NO2 and a molecular weight of 305.63 g/mol. It is characterized by an amino-benzoate structure, which includes a pentafluoroethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride typically involves esterification reactions. One common method involves the reaction of 4-amino-3-(pentafluoroethyl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-amino-3-(pentafluoroethyl)benzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 4-amino-3-(trifluoromethyl)benzoate: This compound has a trifluoromethyl group instead of a pentafluoroethyl group, which can affect its chemical reactivity and biological activity.

    Methyl 4-amino-3-(difluoromethyl)benzoate: The presence of a difluoromethyl group results in different physicochemical properties compared to the pentafluoroethyl derivative.

    Methyl 4-amino-3-(fluoromethyl)benzoate: This compound has a single fluoromethyl group, leading to distinct reactivity and applications.

This compound stands out due to the presence of the pentafluoroethyl group, which imparts unique properties such as increased lipophilicity and potential for specific biological interactions.

Properties

IUPAC Name

methyl 4-amino-3-(1,1,2,2,2-pentafluoroethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO2.ClH/c1-18-8(17)5-2-3-7(16)6(4-5)9(11,12)10(13,14)15;/h2-4H,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADFURWKKQNLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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